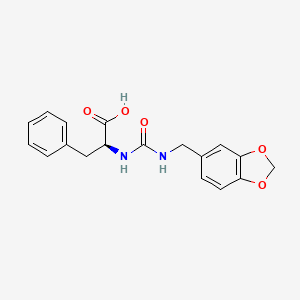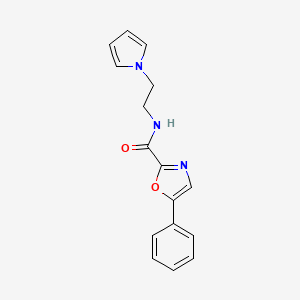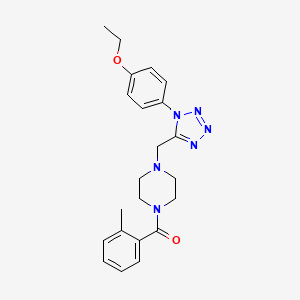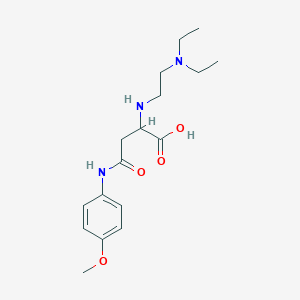![molecular formula C13H10N4O2 B2584523 2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 59876-69-6](/img/structure/B2584523.png)
2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that features a triazole ring and an indene-dione structure
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological targets. For instance, some 1,2,4-triazole derivatives have shown promising anticancer activity .
Mode of Action
The interaction of these compounds with their targets often involves the formation of hydrogen bonds, which can lead to changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and affect downstream processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the presence of the 1,2,4-triazole moiety could potentially enhance the compound’s pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might induce cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, which is then coupled with an indene-dione precursor. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to maximize the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its reactivity or biological activity .
Scientific Research Applications
2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: This compound shares the triazole ring but has a different core structure, leading to distinct chemical and biological properties.
1,2,4-Triazole derivatives: These compounds have similar triazole rings but vary in their substituents and overall structure, resulting in diverse applications and reactivities.
Uniqueness
What sets 2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione apart is its combination of the triazole ring and indene-dione moiety. This unique structure provides a versatile platform for chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-hydroxy-2-[(E)-C-methyl-N-(1H-1,2,4-triazol-5-yl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-7(16-13-14-6-15-17-13)10-11(18)8-4-2-3-5-9(8)12(10)19/h2-6,18H,1H3,(H,14,15,17)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJDAOZPGVBSNB-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=NC=NN1)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C1=NC=NN1)/C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2584440.png)


![2-(2-chlorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2584444.png)


![N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide](/img/structure/B2584447.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide](/img/structure/B2584448.png)
![3-(4-Bromobenzenesulfonyl)-N-(4-bromophenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2584449.png)

![N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2584457.png)

![1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide](/img/structure/B2584460.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide](/img/structure/B2584461.png)
